molecular formula C22H18N6O4S2 B4373912 N~3~,N~4~-BIS(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE

N~3~,N~4~-BIS(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE

Cat. No.: B4373912
M. Wt: 494.6 g/mol
InChI Key: MAZDHQUBEZGCIF-UHFFFAOYSA-N
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Description

N,N’-bis(6-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3,4-dicarboxamide: is a complex organic compound that features a unique structure combining benzothiazole and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(6-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3,4-dicarboxamide typically involves the following steps:

    Formation of Benzothiazole Derivatives: The initial step involves the synthesis of 6-methoxy-1,3-benzothiazole derivatives. This can be achieved through the cyclization of o-aminothiophenol with methoxy-substituted aromatic aldehydes under acidic conditions.

    Pyrazole Formation: The next step involves the formation of the pyrazole ring. This can be done by reacting hydrazine derivatives with 1,3-dicarbonyl compounds under basic conditions.

    Coupling Reaction: The final step involves coupling the benzothiazole derivatives with the pyrazole ring. This can be achieved through a condensation reaction using suitable coupling agents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(6-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N,N’-bis(6-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3,4-dicarboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Materials Science: It is explored for use in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biology: The compound is investigated for its antimicrobial properties, showing activity against various bacterial and fungal strains.

Mechanism of Action

The mechanism of action of N,N’-bis(6-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3,4-dicarboxamide involves:

    Molecular Targets: The compound targets specific enzymes and receptors involved in cell signaling pathways.

    Pathways Involved: It interferes with the mitogen-activated protein kinase (MAPK) pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(6-methoxy-1,3-benzothiazol-2-yl)thiourea
  • N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide

Uniqueness

N,N’-bis(6-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3,4-dicarboxamide is unique due to its dual benzothiazole and pyrazole structure, which imparts distinct chemical and biological properties. This dual structure allows for versatile interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-N,4-N-bis(6-methoxy-1,3-benzothiazol-2-yl)-1-methylpyrazole-3,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O4S2/c1-28-10-13(19(29)25-21-23-14-6-4-11(31-2)8-16(14)33-21)18(27-28)20(30)26-22-24-15-7-5-12(32-3)9-17(15)34-22/h4-10H,1-3H3,(H,23,25,29)(H,24,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZDHQUBEZGCIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC)C(=O)NC4=NC5=C(S4)C=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~3~,N~4~-BIS(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~3~,N~4~-BIS(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~3~,N~4~-BIS(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~3~,N~4~-BIS(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~3~,N~4~-BIS(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~3~,N~4~-BIS(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE

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